1-(4-chlorophenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methylphenyl)-4-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12-4-2-3-5-15(12)20-18(24)17-16(23)10-11-22(21-17)14-8-6-13(19)7-9-14/h2-11H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHSSZFYBDPGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801136432 | |
| Record name | 1-(4-Chlorophenyl)-1,4-dihydro-N-(2-methylphenyl)-4-oxo-3-pyridazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478063-35-3 | |
| Record name | 1-(4-Chlorophenyl)-1,4-dihydro-N-(2-methylphenyl)-4-oxo-3-pyridazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478063-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-1,4-dihydro-N-(2-methylphenyl)-4-oxo-3-pyridazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Characteristics
1-(4-Chlorophenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (C₁₉H₁₅ClN₃O₂; molecular weight 352.8 g/mol) features a dihydropyridazine ring substituted at position 1 with a 4-chlorophenyl group and at position 3 with a carboxamide moiety linked to a 2-methylphenyl amine. The IUPAC name underscores the compound’s regiochemistry, necessitating precise control during synthesis to avoid positional isomerism.
Key Synthetic Challenges
- Regioselective Functionalization : Competing reactions at N1 versus N2 of the pyridazine ring require directing groups or protective strategies.
- Carboxamide Stability : Hydrolysis risks under acidic or basic conditions mandate pH-controlled environments.
- Byproduct Formation : N-alkylation of the 2-methylaniline nucleophile is a common side reaction, mitigated by stoichiometric adjustments.
Multi-Step Organic Synthesis
Reaction Sequence and Conditions
This three-step protocol derives from methodologies for analogous dihydropyridazine carboxamides:
Pyridazine Ring Formation :
- Reactants : 4-Chlorophenylhydrazine and ethyl acetoacetate undergo cyclocondensation in ethanol under reflux (78°C, 6 h) to yield 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate.
- Yield : 82–85% after recrystallization (ethanol/water).
Carboxylate to Acid Chloride Conversion :
Amidation with 2-Methylaniline :
- Conditions : Dropwise addition of 2-methylaniline (1.1 equiv) to the acid chloride in anhydrous tetrahydrofuran (THF) with triethylamine (3 equiv) at −10°C.
- Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
- Yield : 76–80%.
Optimization Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| 2-Methylaniline Equiv | 1.1 | Maximizes conversion without overalkylation |
| Reaction Temperature | −10°C to 0°C | Minimizes epimerization |
| Triethylamine Equiv | 3.0 | Neutralizes HCl, prevents amine protonation |
Electrochemical Synthesis
Methodology
Adapted from pyridine carboxamide syntheses, this approach eliminates chemical oxidants:
- Reactants : 1-(4-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide and 2-methylaniline.
- Electrolyte : 0.1 M KI in aqueous ammonium acetate (pH 6.5).
- Conditions : Constant current (10 mA/cm²), graphite electrodes, 25°C, 8 h.
- Mechanism : KI-mediated generation of acyl radicals, which couple with the amine via single-electron transfer.
Performance Metrics
- Yield : 68–72% (HPLC purity >98%).
- Advantages : No external oxidants, aqueous solvent, minimal waste.
- Limitations : Scalability constrained by electrode surface area.
Hydrolysis of Ester Precursors
Two-Step Process
Derived from crystal structure studies:
Ester Synthesis :
Hydrolysis and Amidation :
Comparative Analysis
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Multi-Step Organic | 76–80 | 95–97 | Moderate (organic solvents) |
| Electrochemical | 68–72 | 98+ | Low (aqueous) |
| Ester Hydrolysis | 70–75 | 93–95 | High (waste NaOH) |
Industrial-Scale Production
Continuous Flow Reactor Design
Adapted from sulfamoyl-bearing analogs:
- Reactor Type : Tubular flow reactor (stainless steel, 10 L volume).
- Conditions :
- Step 1 : Cyclocondensation at 110°C, 2 bar pressure.
- Step 2 : In-line separation of byproducts via centrifugal partitioning.
- Step 3 : Amidation in segmented flow (residence time: 15 min).
- Output : 12 kg/day (85% overall yield).
Quality Control Protocols
- In-Process Checks :
- FTIR monitoring of carbonyl stretches (1670–1690 cm⁻¹).
- UPLC-MS for intermediate verification.
- Final Product Specs :
- Melting point: 214–216°C (lit. 215°C).
- Residual solvents: <300 ppm (ICH Q3C compliant).
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structure suggests possible applications in treating conditions such as cancer and neurodegenerative diseases.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
- Neuroprotective Effects : Research has shown that it may have neuroprotective properties, potentially useful in treating diseases like Alzheimer's by modulating neurotransmitter systems .
Pharmacological Studies
Pharmacological investigations have focused on the compound's effects on various receptors and enzymes.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition could lead to anti-inflammatory drug development .
- Receptor Modulation : Studies suggest that it may act as a modulator of G-protein coupled receptors (GPCRs), which are vital in numerous signaling pathways in the body. This property could be leveraged for developing drugs targeting metabolic disorders .
Synthetic Chemistry
The compound serves as a valuable intermediate in synthetic organic chemistry, allowing researchers to explore new synthetic routes and methodologies.
- Building Block for Complex Molecules : Its unique structure can be modified to create more complex molecules with potential biological activity. This aspect is particularly beneficial in drug discovery processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Critical Analysis of Structural Analog Data
Biological Activity
1-(4-chlorophenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes various studies to provide an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of CHClNO and features a pyridazine ring substituted with a chlorophenyl group and a methylphenyl group. Its structural characteristics are significant for its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that compounds similar to 1-(4-chlorophenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibit inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. A study reported that certain derivatives showed up to 47.1% inhibition at a concentration of 20 µM, suggesting that the presence of specific substituents on the phenyl rings is crucial for activity .
Anticancer Activity
The compound's potential anticancer effects have been explored through various assays. For instance, derivatives with similar structures have shown significant inhibition of cell proliferation in human tumor cell lines such as HeLa and HCT116. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for cancer treatment .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- COX Inhibition : The inhibition of COX enzymes leads to reduced production of pro-inflammatory prostaglandins.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : By interfering with cell cycle regulation, the compound can prevent cancer cells from proliferating.
Case Studies
Q & A
Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step reactions, such as condensation of substituted anilines with activated pyridazine intermediates. For example, analogous carboxamide syntheses use coupling agents like EDCI/HOBt or carbodiimides to facilitate amide bond formation . To optimize yields, employ Design of Experiments (DoE) methodologies, such as fractional factorial designs, to screen variables (e.g., temperature, solvent polarity, stoichiometry). Statistical analysis of reaction parameters (e.g., ANOVA) can identify critical factors affecting yield and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard characterization includes:
- HPLC with UV detection (≥98% purity threshold) .
- NMR (¹H/¹³C) to confirm substituent positions and absence of tautomeric forms (common in dihydropyridazines).
- Mass spectrometry (HRMS) for molecular ion verification.
- X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in regiochemistry, as demonstrated for structurally similar carboxamides .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for in vitro assays?
- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4) using nephelometry or UV spectroscopy.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC to identify degradation products .
- LogP : Estimate via reversed-phase HPLC or computational tools (e.g., ChemAxon).
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved bioactivity?
- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and predict reactivity at the pyridazine ring.
- Molecular docking (e.g., AutoDock Vina) can identify potential binding modes to target proteins, leveraging structural analogs (e.g., chlorophenyl-containing carboxamides ).
- Implement quantum mechanical/molecular mechanical (QM/MM) simulations to study reaction pathways for derivatization .
Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?
- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) using tools like PRISMA guidelines.
- Orthogonal assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. cellular IC₅₀).
- Collaborative reproducibility frameworks : Adopt methodologies from contested-territory research projects, such as multi-lab validation protocols .
Q. How can researchers elucidate the metabolic fate and potential toxicity of this compound?
- In vitro metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites.
- Reactive metabolite screening : Trapping studies with glutathione or cyanide to detect electrophilic intermediates.
- Toxicogenomics : RNA-seq profiling in hepatocytes to assess pathways like oxidative stress or apoptosis .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Amide Bond Formation
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DMF, THF, DCM | DMF | +25% yield |
| Coupling Agent | EDCI vs. DCC | EDCI/HOBt | +15% purity |
| Reaction Time | 4–24 h | 12 h | Plateau effect |
| Derived from DoE principles . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
